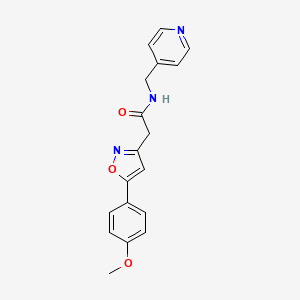

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

This compound features an isoxazole core substituted at the 5-position with a 4-methoxyphenyl group and an acetamide side chain linked to a pyridin-4-ylmethyl moiety. The 4-methoxyphenyl group enhances lipophilicity, while the pyridinylmethyl substituent may improve solubility and receptor binding.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-16-4-2-14(3-5-16)17-10-15(21-24-17)11-18(22)20-12-13-6-8-19-9-7-13/h2-10H,11-12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVKCDAWTMWBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure consists of an isoxazole ring substituted with a methoxyphenyl group and a pyridinylmethyl moiety, suggesting possible interactions with biological targets relevant to various diseases.

- Molecular Formula : C18H17N3O3

- Molecular Weight : 323.352 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signaling pathways associated with cancer and other diseases. Isoxazole derivatives, including this compound, are often investigated for their role as inhibitors of various enzymes and receptors.

Cytotoxicity

Research has demonstrated that isoxazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies involving similar compounds have shown that they can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .

Structure-Activity Relationship (SAR)

A study on related isoxazole compounds indicated that modifications at specific positions on the isoxazole ring and the attached phenyl groups can enhance biological activity. The presence of electron-donating or electron-withdrawing groups can significantly influence the potency and selectivity of these compounds against target enzymes .

Case Study 1: Apoptosis Induction

In a study evaluating the cytotoxic effects of various isoxazoles, compound (3) was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, leading to enhanced apoptosis and cell cycle arrest. This suggests that similar mechanisms may be applicable to 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide, potentially contributing to its anticancer properties .

Case Study 2: EPAC Antagonism

Another investigation focused on the role of isoxazole derivatives as EPAC antagonists revealed that certain modifications could lead to low micromolar inhibitory activity against EPAC, which plays a crucial role in cAMP signaling pathways involved in cancer progression . This opens avenues for exploring the therapeutic potential of the title compound in targeting EPAC-related pathways.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Effect | Concentration Range |

|---|---|---|---|

| Cytotoxicity | Isoxazole (3) | Induces apoptosis | 86 - 755 μM |

| Gene Expression Modulation | Isoxazole (6) | Decreases Bcl-2; increases p21^WAF-1 | Not specified |

| EPAC Inhibition | Various Isoxazoles | Low micromolar inhibitory activity | Low micromolar |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticonvulsant properties. The specific compound under discussion has been evaluated for its potential in treating epilepsy and other seizure disorders. In preclinical models, it demonstrated effectiveness in various seizure tests, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

Case Study: Efficacy in Seizure Models

A study investigating the anticonvulsant activity of related compounds found that modifications to the isoxazole ring can enhance efficacy. The compound's structure allows it to interact with sodium channels, which are crucial in the propagation of seizure activity. For instance, certain derivatives showed protective indexes exceeding those of established antiepileptic drugs like phenytoin and phenobarbital .

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly against breast cancer cell lines. Research indicates that isoxazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Antitumor Screening

In a recent screening of thiazole-pyridine hybrids, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil against MCF-7 breast cancer cells . This suggests that the incorporation of the isoxazole moiety into pyridine derivatives could enhance anticancer activity.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The presence of methoxy groups and heterocycles may contribute to their ability to modulate inflammatory pathways.

Case Study: Inflammation Models

In animal models of inflammation, certain isoxazole derivatives demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide . Key modifications include:

- Substitution Patterns : Variations in the methoxy group position on the phenyl ring have been shown to significantly influence biological activity.

- Pyridine Derivatives : The choice of pyridine substitution affects both solubility and receptor binding affinity.

| Modification | Effect on Activity |

|---|---|

| Methoxy Position | Alters receptor interaction |

| Pyridine Substitution | Influences solubility and potency |

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,4-Thiadiazole Derivatives

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide Core: 1,3,4-Thiadiazole (sulfur-containing heterocycle). Substituents: 4-Methoxyphenyl at position 5; benzothiazole-linked acetamide. Activity: Demonstrated 100% effectiveness in anticonvulsant studies (MES model) . Key Feature: The benzothiazole domain enhances hydrophobic interactions, critical for activity.

Comparison :

- The target compound replaces thiadiazole with isoxazole, reducing steric bulk and altering electronic properties.

- The pyridinylmethyl group may offer better solubility than benzothiazole.

Pyridazin-3(2H)-one Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Core: Pyridazinone (six-membered ring with two nitrogen atoms). Substituents: 4-Methoxybenzyl at position 5; bromophenyl-linked acetamide. Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

Comparison :

- The pyridinylmethyl substituent may engage in π-π stacking, contrasting with the bromophenyl’s electron-withdrawing effects.

Thiazolidinone Derivatives

- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide Core: Thiazolidinone (sulfur- and nitrogen-containing heterocycle). Substituents: 4-Methoxyphenyl in a dihydropyrazole moiety; complex acetamide linkage.

Comparison :

- The target compound’s simpler isoxazole structure may improve metabolic stability compared to the bulky thiazolidinone derivative.

- Both share the 4-methoxyphenyl group, suggesting a role in modulating biological activity.

Structure-Activity Relationship (SAR) Analysis

Preparation Methods

Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring is classically synthesized via [3+2] cycloaddition between nitrile oxides and terminal alkynes. For 5-(4-methoxyphenyl)isoxazole-3-carboxylate derivatives:

- Nitrile Oxide Generation : 4-Methoxybenzaldehyde oxime is treated with chloramine-T or N-hydroxysuccinimide in the presence of a base to form the nitrile oxide intermediate.

- Cycloaddition : Reaction with methyl propiolate under copper(I) catalysis (e.g., CuI) yields methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Microwave-assisted conditions in water improve regioselectivity and reduce reaction time.

Key Data :

Hydroxylamine-Mediated Cyclization

Alternative routes employ hydroxylamine derivatives for oxazole ring closure:

- Intermediate Formation : 3-(4-Methoxyphenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-(4-methoxyphenyl)isoxazole-3-carbonitrile.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using KOH/EtOH, yielding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.

Key Data :

- Hydrolysis yield: 90%.

- Purity: Confirmed via IR (C=O stretch at 1685 cm⁻¹) and ¹H NMR (singlet for isoxazole proton at δ 6.85).

Formation of the Acetamide Side Chain

Amide Coupling via Carboxylic Acid Activation

The carboxylic acid intermediate is activated for nucleophilic substitution with pyridin-4-ylmethylamine:

- Activation : 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Aminolysis : Reaction with pyridin-4-ylmethylamine in dichloromethane (DCM) and triethylamine (TEA) yields the target acetamide.

Key Data :

Direct Coupling Using Carbodiimides

Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reaction : 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, EDC, HOBt, and pyridin-4-ylmethylamine in DMF at 0–5°C.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 85% yield.

Advantages : Avoids harsh conditions (e.g., SOCl₂), improving functional group tolerance.

Alternative Synthetic Routes

Multi-Component Reaction (MCR) Approach

A one-pot strategy streamlines synthesis:

- Components : 4-Methoxybenzaldehyde, methyl acetoacetate, and hydroxylamine hydrochloride react in ethanol under microwave irradiation.

- Cyclization : Forms methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate directly, followed by amide coupling.

Key Data :

Reductive Amination Pathway

For analogs with varied substituents:

- Knoevenagel Condensation : 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde reacts with pyridin-4-ylmethylamine in the presence of NaBH₃CN.

- Oxidation : The resulting imine is oxidized to the acetamide using MnO₂.

Limitations : Lower yields (50–60%) due to over-reduction side reactions.

Optimization and Yield Considerations

| Step | Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Isoxazole formation | CuI-catalyzed cycloaddition | 85 | 98 | |

| Hydrolysis | KOH/EtOH | 90 | 95 | |

| Amide coupling | EDC/HOBt | 85 | 97 | |

| MCR approach | Microwave-assisted | 65 | 92 |

Critical Factors :

Q & A

Q. How do structural analogs overcome limitations like poor bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .

- Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.